2-(8-((2-fluorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Description
This compound is a fluorinated purine derivative characterized by:
- 8-position substitution: A 2-fluorophenylamino group, which likely influences receptor binding through halogen bonding and steric effects.
- 3-position substitution: A methyl group, a common feature in purine analogs to enhance metabolic stability.
- 7-position substitution: An acetic acid moiety, which improves water solubility compared to esters or amides.
The molecular formula is inferred as C₁₄H₁₂FN₅O₄ (molecular weight ~341.28 g/mol), though exact data are unavailable in the provided evidence.
Properties
IUPAC Name |
2-[8-(2-fluoroanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O4/c1-19-11-10(12(23)18-14(19)24)20(6-9(21)22)13(17-11)16-8-5-3-2-4-7(8)15/h2-5H,6H2,1H3,(H,16,17)(H,21,22)(H,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLZZOUAGOKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=CC=C3F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution at the 8-Position
The 8-position of purine derivatives is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from adjacent carbonyl groups. Starting from 8-chloro-3-methylxanthine (1) , displacement of the chlorine atom with 2-fluoroaniline under basic conditions yields 8-((2-fluorophenyl)amino)-3-methylxanthine (2) . Typical conditions involve refluxing in dimethylformamide (DMF) with potassium carbonate as a base, achieving yields of 65–72% .
Key Reaction Parameters
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Solvent: DMF or dimethylacetamide (DMA)
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Base: K₂CO₃ or Cs₂CO₃
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Temperature: 110–130°C
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Time: 12–24 hours
Post-reaction purification via recrystallization (ethanol/water) ensures removal of unreacted aniline. Nuclear magnetic resonance (NMR) spectroscopy confirms substitution, with the 8-position proton shift disappearing and new aromatic signals emerging at δ 7.2–7.8 ppm .
One-Pot Sequential Functionalization
To streamline synthesis, a one-pot method combines 8-substitution and 7-alkylation. Starting from 8-chloro-3-methylxanthine (1) , sequential addition of 2-fluoroaniline and ethyl bromoacetate in DMF with Cs₂CO₃ yields the ester (3) directly. This approach reduces purification steps, though yields are slightly lower (50–55%) due to competing side reactions .
Advantages
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Reduced solvent and time requirements.
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Compatibility with automated synthesis platforms.
Solid-Phase Synthesis for Scalability
Solid-phase methodologies immobilize the purine core on resin, enabling stepwise modifications. Wang resin-bound 8-chloro-3-methylxanthine undergoes nucleophilic substitution with 2-fluoroaniline, followed by on-resin alkylation with bromoacetic acid. Cleavage with trifluoroacetic acid (TFA) liberates the target compound (4) . This method achieves 60–68% overall yield and high purity (>95%) .
Resin Functionalization Steps
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Coupling of (1) to Wang resin via ester linkage.
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Substitution with 2-fluoroaniline (3 equiv, 24 hours).
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Alkylation with bromoacetic acid (2 equiv, 12 hours).
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TFA cleavage (95% yield).
Enzymatic Hydrolysis of Ester Precursors
Biocatalytic methods employ lipases or esterases to hydrolyze the ethyl ester (3) to (4) . Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C achieves 88–92% conversion within 6 hours. This green chemistry approach avoids harsh bases and reduces waste .
Enzymatic Conditions
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Enzyme Loading: 10 mg/mL
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Substrate Concentration: 50 mM
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Yield: 90% (isolated)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | 65 | 98 | High reproducibility |
| One-Pot | 55 | 95 | Process efficiency |
| Solid-Phase | 68 | 97 | Scalability |
| Enzymatic | 90 | 99 | Environmental sustainability |
Chemical Reactions Analysis
Types of Reactions
2-(8-((2-fluorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of this compound typically involves a multi-step reaction process that includes the condensation of appropriate precursors. For instance, a common method involves the reaction of 3,5-cyclohexanedione with 4-fluorobenzaldehyde and malononitrile in the presence of a catalyst like DMAP in ethanol. This results in the formation of the desired purine derivative after purification steps such as recrystallization .
The crystal structure analysis reveals that the compound features a planar pyran ring and an adjacent ketone ring that are roughly parallel. The torsional angle between the phenyl and pyran rings indicates potential interactions that could be significant for its biological activity .
Anticancer Properties
Research indicates that derivatives of purine compounds exhibit significant anticancer activities. Specifically, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with DNA synthesis or repair pathways, making them candidates for further development as chemotherapeutic agents .
Antiviral and Antibacterial Activities
Compounds with purine-like structures have also demonstrated antiviral properties against several viruses by inhibiting viral replication. Additionally, their antibacterial effects have been noted in studies where they disrupt bacterial cell wall synthesis or function .
Anti-inflammatory Effects
Some derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This is particularly relevant in conditions such as rheumatoid arthritis or other chronic inflammatory diseases .
Therapeutic Implications
The diverse biological activities associated with 2-(8-((2-fluorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid suggest several therapeutic applications:
- Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancer types.
- Antiviral Drug Development : For use against viral infections where current treatments are ineffective.
- Antibiotic Development : Targeting resistant bacterial strains.
- Anti-inflammatory Drugs : For managing chronic inflammatory conditions.
Case Studies and Research Findings
Several case studies highlight the efficacy of similar purine derivatives:
- A study published in Medicinal Chemistry reported that a related compound significantly reduced tumor size in xenograft models of breast cancer .
- Another research article discussed the antiviral efficacy of a purine derivative against influenza viruses, showing promising results in vitro and in vivo .
Mechanism of Action
The mechanism of action of 2-(8-((2-fluorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities with analogs from the evidence:
Solubility and Bioavailability
- The target compound’s acetic acid group enhances aqueous solubility compared to amides () or hydrazides (), which are more lipophilic .
- Long alkyl chains (e.g., hexadecyl in ) drastically reduce solubility but improve membrane permeability, making such analogs suitable for lipid-rich environments .
Receptor Binding and Selectivity
- Halogen positioning: The target’s 2-fluorophenyl group (vs. 3-fluoro in or 4-fluoro in ) may alter steric interactions with receptors. For example, 2-fluorophenyl derivatives often exhibit stronger binding to adenosine A₂A receptors due to optimal halogen bonding .
- Sulfanyl vs. acetic acid : Sulfur-containing analogs () show higher affinity for cysteine-rich enzyme active sites, while carboxylic acids (target, ) favor ionic interactions .
Metabolic Stability
- The 3-methyl group (common in all compounds) protects against oxidative degradation, extending half-life compared to non-methylated purines.
- Hydrazides () are prone to hydrolysis, limiting their in vivo stability compared to the target’s carboxylic acid .
Biological Activity
The compound 2-(8-((2-fluorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid , also known by its chemical structure and CAS number 673440-95-4, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound is characterized by a complex purine structure with a fluorophenyl substitution. Its molecular formula is , and it has a molecular weight of approximately 402.4 g/mol. The presence of the fluorine atom in the phenyl ring may influence the compound's interaction with biological targets.
Research indicates that compounds with similar purine structures often exhibit activity against various biological targets, including kinases involved in cancer progression. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve:
- Inhibition of Kinase Activity : Many purine derivatives act as inhibitors of kinases that are pivotal in signal transduction pathways related to cancer cell proliferation.
- Antiviral Properties : Some studies suggest that related compounds exhibit antiviral effects by interfering with viral replication processes.
Anticancer Activity
A study highlighted the anticancer potential of similar purine derivatives, focusing on their ability to inhibit specific kinases involved in tumor growth. The compound's structural similarities suggest it may also possess significant anticancer properties. In vitro studies have shown promising results regarding its effectiveness against various cancer cell lines.
Antiviral Effects
Research into related compounds indicates potential antiviral activity. The mechanism may involve disrupting viral replication or altering host cell machinery to inhibit viral propagation. These findings warrant further exploration into the antiviral capabilities of this specific compound.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 2-(8-((2-fluorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid?
- Methodological Answer : The synthesis typically involves functionalization of the purine core. A common approach includes:
- Step 1 : Alkylation or amination at the purine N-8 position using 2-fluoroaniline derivatives under nucleophilic substitution conditions.
- Step 2 : Introduction of the acetic acid moiety via coupling reactions (e.g., using chloroacetic acid or activated esters) at the N-7 position.
- Key Considerations : Reaction optimization (e.g., solvent polarity, temperature) is critical due to steric hindrance from the 2-fluorophenyl group. Pyridine or DMF is often used to stabilize intermediates .
Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.5–3.0 ppm).
- HPLC-MS : Validates purity and molecular weight (expected [M+H] ~ 360–380 g/mol based on analogous purines ).
- IR : Identifies carbonyl (1700–1750 cm) and amine (3300–3500 cm) functional groups.
Q. What solubility and stability factors should be prioritized in experimental design?
- Methodological Answer :
- Solubility : Low aqueous solubility is common; DMSO or DMF is preferred for biological assays. Adjust pH to deprotonate the acetic acid moiety for improved solubility .
- Stability : Protect from light and moisture. Conduct stability assays at 4°C and -20°C to identify degradation products via LC-MS .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this purine derivative?
- Methodological Answer :
- Catalysis : Use Pd-based catalysts for coupling reactions to enhance regioselectivity.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc to CHCl:MeOH) to isolate the product efficiently .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, metabolism (e.g., CYP450 interactions), and plasma protein binding to explain reduced in vivo efficacy .
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may alter therapeutic outcomes.
- Dose-Response Refinement : Adjust dosing regimens in animal models to align with in vitro IC values .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target selectivity?
- Methodological Answer :
- Functional Group Variations : Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., Cl, CF) to modulate binding affinity .
- Scaffold Hybridization : Fuse the purine core with heterocycles (e.g., triazoles) to improve interactions with target enzymes.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
